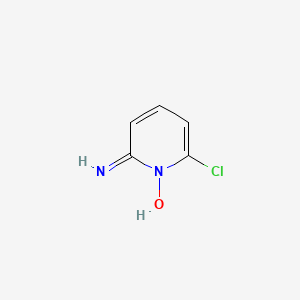

2-Pyridinamine, 6-chloro-, 1-oxide

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry and biochemistry. Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, and its derivatives are a cornerstone of this class of compounds. researchgate.netresearchgate.net They are found in a multitude of natural products, including vitamins and alkaloids, and form the structural basis for a vast number of pharmaceutical and agrochemical agents. researchgate.netresearchgate.netnih.govtandfonline.com The introduction of substituents and functional groups onto the pyridine ring, as seen in 2-Pyridinamine, 6-chloro-, 1-oxide, allows for the fine-tuning of the molecule's physical, chemical, and biological properties. researchgate.netontosight.ai

Significance of Pyridine N-Oxides and Chloropyridine Derivatives in Organic Synthesis

The two key functional groups in this compound, the N-oxide and the chloro substituent, each impart significant and distinct reactivity to the pyridine core.

Pyridine N-Oxides: The oxidation of the nitrogen atom in the pyridine ring to an N-oxide dramatically alters the electronic properties of the molecule. wikipedia.orgscripps.edu This modification increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to nucleophilic attack. wikipedia.orgscripps.edu The N-oxide group can also act as an oxygen transfer agent in various reactions. acs.orgorganic-chemistry.org Furthermore, the N-oxide functionality can serve as a protecting group for the nitrogen atom, allowing for reactions at other positions of the ring that would otherwise be difficult to achieve. wikipedia.org In recent years, chiral pyridine N-oxides have gained prominence as effective organocatalysts in a variety of asymmetric transformations. nih.gov

Chloropyridine Derivatives: The presence of a chlorine atom on the pyridine ring, as in 2-chloropyridine, introduces a site for nucleophilic substitution reactions, where the chloride ion acts as a leaving group. wikipedia.org This allows for the introduction of a wide array of functional groups onto the pyridine scaffold. wikipedia.org Chloropyridine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including antihistamines and fungicides, as well as agrochemicals. nih.govontosight.aiwikipedia.org

The combination of both the N-oxide and the chloro-substituent in this compound creates a molecule with a unique and versatile reactivity profile, making it a valuable building block in organic synthesis.

Current Research Landscape and Key Unexplored Areas for this compound

Current research on compounds structurally related to this compound, such as 2,4-diamino-6-chloropyrimidine 3-oxide (an impurity of Minoxidil), primarily focuses on their synthesis and role as intermediates in the preparation of pharmacologically active molecules. theclinivex.comchemicalbook.comquestjournals.org For instance, the N-oxidation of 6-chloro-2,4-diaminopyrimidine is a key step in the synthesis of Minoxidil, a well-known antihypertensive agent. questjournals.org

However, the specific compound this compound itself appears to be less explored. While synthesis methods for similar structures are documented, dedicated studies on the unique reactivity and potential applications of this particular combination of functional groups (amino, chloro, and N-oxide) are not widely reported. Key unexplored areas include:

Systematic investigation of its reactivity: A comprehensive study of its behavior in various organic reactions could unveil novel synthetic pathways.

Coordination chemistry: The presence of multiple potential coordination sites (the N-oxide oxygen, the amino nitrogen, and the ring nitrogen) suggests that it could act as a versatile ligand for metal complexes, a currently underexplored area.

Biological screening: A thorough evaluation of its biological activity could reveal potential applications in medicinal chemistry or agrochemistry, given the known bioactivities of related pyridine derivatives. researchgate.netresearchgate.net

Methodological Frameworks for Investigating this compound

The investigation of this compound would employ a standard set of modern analytical and spectroscopic techniques to determine its structure, purity, and properties. nih.govnih.gov

Synthesis and Purification: The synthesis would likely involve the oxidation of 2-amino-6-chloropyridine (B103851). wikipedia.orgsigmaaldrich.com Purification would be achieved through standard laboratory techniques such as recrystallization or column chromatography.

Structural Characterization: A combination of spectroscopic methods would be essential for unambiguous structure elucidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: This technique would be used to identify the presence of key functional groups, such as the N-O and N-H stretching vibrations. nih.govresearchgate.net

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govresearchgate.net

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique would provide the definitive three-dimensional structure of the molecule. nih.govnih.gov

Physicochemical Properties: Measurement of properties such as melting point and solubility would be conducted to characterize the compound. chemicalbook.com

Reactivity Studies: Investigating its reactions with various electrophiles and nucleophiles would map its chemical behavior and synthetic utility.

Properties

IUPAC Name |

6-chloro-1-hydroxypyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-2-1-3-5(7)8(4)9/h1-3,7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCRKMRMNXBZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C(=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466839 | |

| Record name | 2-Pyridinamine, 6-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827342-99-4 | |

| Record name | 2-Pyridinamine, 6-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyridinamine, 6 Chloro , 1 Oxide

Established Synthetic Routes for 2-Pyridinamine, 6-chloro-, 1-oxide Preparation

The preparation of this compound is primarily centered around the oxidation of the corresponding pyridine (B92270) precursor.

Classical Chemical Synthesis Approaches

Historically, the synthesis of pyridine N-oxides has involved the use of peroxy acids. One common method for the preparation of a related compound, 2,4-diamino-6-chloro-pyrimidine-3-oxide, involves suspending 2,4-diamino-6-chloropyrimidine in ethanol (B145695) and treating it with peracetic acid in glacial acetic acid at a controlled temperature. prepchem.com The mixture is stirred for several hours, and the product is precipitated and collected. prepchem.com Another approach utilizes m-chloroperbenzoic acid (m-CPBA) for the oxidation. For instance, 4-chloro-2,6-diaminopyrimidine (B16297) is dissolved in hot alcohol, cooled, and then treated with m-CPBA. The resulting solid is then treated with sodium hydroxide (B78521) to yield the N-oxide.

A key precursor for many syntheses is 2,4-diamino-6-chloropyrimidine. This intermediate is often prepared from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). mdpi.comepo.org This chlorination step is a crucial transformation to enable subsequent reactions. mdpi.com

Modernized and Optimized Synthetic Protocols

More contemporary methods have focused on improving yields, reducing reaction times, and employing safer reagents. One such optimized process for a similar N-oxide involves reacting 6-chloro-2,4-diaminopyrimidine with magnesium monoperoxyphthalate in a lower alkanol like methanol (B129727) or ethanol. google.comgoogleapis.com This reaction proceeds at a moderate temperature of 30-40°C and offers a high-purity product. google.comgoogleapis.com

Another innovative approach utilizes a tungstate-catalyzed oxidation with hydrogen peroxide. questjournals.org This method has been successfully applied to the synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide, demonstrating its potential for industrial-scale production due to its efficiency and the use of a less hazardous oxidizing agent. questjournals.org

The synthesis of substituted 2-aminopyridines from pyridine N-oxides has also been explored through methods like the Reissert-Henze reaction. nih.gov This involves the reaction of pyridine N-oxides with isocyanides in the presence of an activating agent, followed by hydrolysis to yield the 2-aminopyridine (B139424) derivative. nih.govnih.gov

Functional Group Transformations and Precursor Synthesis for this compound

The synthesis of this compound relies on the strategic transformation of functional groups on the pyridine or a related heterocyclic ring.

A common starting material for many of these syntheses is 2,6-dichloropyridine (B45657). psu.eduresearchgate.net One of the chlorine atoms can be selectively substituted to introduce other functional groups. For example, hydrolysis of 2,6-dichloropyridine can yield 6-chloro-2(1H)-pyridinol. researchgate.net Another key transformation is the introduction of an amino group. The reduction of a hydrazino group is a viable method for preparing 2-amino-6-chloropyridine (B103851) from 2-hydrazino-6-chloropyridine, which itself is synthesized from 2,6-dichloropyridine and hydrazine (B178648) hydrate. psu.edu

The synthesis of the precursor 2,4-diamino-6-chloropyrimidine often starts from ethyl cyanoacetate (B8463686) and guanidine, which are condensed to form 2,6-diamino-4-hydroxypyrimidine. epo.orggoogle.com This intermediate is then chlorinated using phosphorus oxychloride to give 2,4-diamino-6-chloropyrimidine. mdpi.comepo.orggoogle.com

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to create more sustainable and environmentally friendly processes. rasayanjournal.co.in These approaches focus on maximizing product yield while minimizing by-products and using safer solvents and reagents. nih.gov

For pyrimidine (B1678525) synthesis, green methods include the use of catalysts, multicomponent reactions, and alternative energy sources like microwave and ultrasound irradiation. rasayanjournal.co.in Solventless reactions and mechanical methods like ball milling are also being explored to reduce the environmental impact. rasayanjournal.co.in The use of "green solvents" such as ionic liquids, which have low toxicity and are biodegradable, is another promising area of research. rasayanjournal.co.in

In the context of this compound synthesis, the use of tungstate-catalyzed oxidation with hydrogen peroxide represents a step towards greener chemistry by replacing more hazardous peroxy acids. questjournals.org Further research into applying other green chemistry techniques could lead to even more sustainable production methods.

Process Optimization and Scale-Up Considerations for this compound Production

Optimizing the reaction conditions and considering the scalability of the synthesis are crucial for the industrial production of this compound.

Key parameters that are often optimized include reaction temperature, reaction time, and the choice of solvent and catalyst. For example, in the synthesis of a related N-oxide, the reaction temperature was carefully controlled at 30-40°C to ensure high purity. googleapis.com The use of continuous-flow systems is a modern approach to process optimization and scale-up, allowing for better control over reaction parameters and potentially higher throughput. acs.org

For large-scale production, the choice of reagents is critical. The use of less expensive and less hazardous materials is preferred. The process described using magnesium monoperoxyphthalate was developed with industrial-scale preparation in mind, highlighting the importance of economic and safety factors. googleapis.com Similarly, the development of a scalable synthesis for a pyrazolo[3,4-b]pyrazine derivative using a continuous flow process demonstrates the potential of this technology for the efficient production of related heterocyclic compounds. researchgate.net

Mechanistic Investigations of Chemical Reactions Involving 2 Pyridinamine, 6 Chloro , 1 Oxide

Detailed Studies on Nucleophilic Substitution Reactions of 2-Pyridinamine, 6-chloro-, 1-oxide

The pyridine (B92270) N-oxide moiety significantly influences the electron distribution within the aromatic ring, rendering the 2- and 4-positions susceptible to nucleophilic attack. chemtube3d.comyoutube.com In this compound, the presence of a chlorine atom at the 6-position provides a leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The regioselectivity of nucleophilic attack on the pyridine ring of this compound is primarily directed at the 6-position, where the chlorine atom is located. This is because the N-oxide group activates the 2- and 6-positions towards nucleophilic attack, and chlorine is a good leaving group. The amino group at the 2-position is a poor leaving group. Therefore, nucleophiles will preferentially attack the carbon bearing the chlorine atom.

In analogous systems like 2,4-dichloroquinazolines, nucleophilic attack is highly regioselective for the 4-position, which is electronically activated and bears a good leaving group. nih.govmdpi.com Similarly, in 2-chloropyridines, nucleophilic substitution readily occurs at the 2-position. youtube.comresearchgate.net For this compound, the combined activating effect of the N-oxide and the inherent reactivity of the C-Cl bond make the 6-position the primary site for nucleophilic substitution.

Stereoselectivity is generally not a factor in these reactions unless the incoming nucleophile or the existing substituents introduce a chiral center. The SNAr mechanism proceeds through a planar Meisenheimer-type intermediate, and if no chiral elements are present, the product will be achiral.

The kinetics of nucleophilic substitution on chloropyridine N-oxides have been studied, revealing the influence of substituents on the reaction rate. rsc.org In general, electron-withdrawing groups on the pyridine ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. The N-oxide group itself acts as a strong activating group. The amino group at the 2-position in this compound is an electron-donating group, which might slightly decrease the reaction rate compared to an unsubstituted chloropyridine N-oxide. However, the powerful activating effect of the N-oxide is expected to dominate.

The reaction is typically under kinetic control, with the product of direct substitution at the 6-position being the major and most readily formed product. wikipedia.orglibretexts.orglibretexts.org The thermodynamic product is also the same as the kinetic product in this case, as the C-N or C-O bond formed with the incoming nucleophile is generally more stable than the C-Cl bond.

A hypothetical reaction of this compound with a generic nucleophile (Nu-) is presented below, highlighting the expected kinetic and thermodynamic product.

| Reactant | Nucleophile | Conditions | Kinetic Product | Thermodynamic Product |

|---|---|---|---|---|

| This compound | Ammonia (NH₃) | Heating | 2,6-Diaminopyridine 1-oxide | 2,6-Diaminopyridine 1-oxide |

| This compound | Methoxide (CH₃O⁻) | Room Temperature | 6-Methoxy-2-pyridinamine 1-oxide | 6-Methoxy-2-pyridinamine 1-oxide |

Electrophilic Aromatic Substitution Mechanisms of this compound

The N-oxide group is a strongly activating and ortho-, para-directing group for electrophilic aromatic substitution. chemtube3d.comyoutube.com However, the pyridine ring itself is electron-deficient. The N-oxide functionality increases the electron density at the 2-, 4-, and 6-positions through resonance. In this compound, the 2- and 6-positions are already substituted. Therefore, electrophilic attack is most likely to occur at the 4-position. The amino group at the 2-position is also a strong activating and ortho-, para-directing group. Its influence would further enhance the reactivity of the 4-position. The chlorine at the 6-position is a deactivating group but is also ortho-, para-directing.

Considering the directing effects of all three substituents, the 4-position is the most probable site for electrophilic attack. The general mechanism involves the attack of an electrophile on the electron-rich pyridine ring to form a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity.

Radical Reactions and Single-Electron Transfer Processes for this compound

Recent advancements have highlighted the importance of single-electron transfer (SET) in the chemistry of pyridine N-oxides. nih.govnih.govdigitellinc.com These compounds can undergo single-electron oxidation to form reactive pyridine N-oxy radicals. nih.gov For this compound, this process would generate a corresponding N-oxy radical cation.

These radical intermediates can participate in a variety of transformations, including hydrogen atom transfer (HAT) processes for C-H functionalization. digitellinc.com For example, photocatalytic methods can be employed to generate these radicals, which can then abstract a hydrogen atom from a suitable substrate, leading to further reactions. nih.govnih.gov The presence of the amino and chloro substituents would influence the stability and reactivity of the resulting radical species.

N-Oxide Reactivity, Rearrangements, and Deoxygenation Mechanisms of this compound

The N-oxide functional group itself is the site of several important reactions.

Deoxygenation: The removal of the oxygen atom from the N-oxide to regenerate the parent pyridine is a common transformation. This can be achieved using a variety of reducing agents. acs.orgarkat-usa.orgorganic-chemistry.org Common methods include the use of trivalent phosphorus compounds (e.g., PCl₃, PPh₃), or catalytic hydrogenation. The mechanism of deoxygenation with PCl₃ likely involves the initial attack of the N-oxide oxygen on the phosphorus atom, followed by the elimination of the oxygen and formation of the corresponding pyridine and phosphoryl chloride.

Rearrangements: Pyridine N-oxides can undergo rearrangements, particularly when treated with acylating agents like acetic anhydride. acs.orgacs.orgchemtube3d.com This is known as the Boekelheide reaction. The mechanism involves the acylation of the N-oxide oxygen, followed by deprotonation at an adjacent alkyl group and subsequent rearrangement. In the case of this compound, which lacks an alkyl side chain, this specific type of rearrangement is not possible. However, other rearrangements might be induced under specific conditions.

| Reaction Type | Key Intermediates | Governing Factors |

|---|---|---|

| Nucleophilic Substitution | Meisenheimer-type complex | Leaving group ability, electronic effects of substituents |

| Electrophilic Substitution | Sigma complex (arenium ion) | Directing effects of N-oxide, amino, and chloro groups |

| Radical Reactions | Pyridine N-oxy radical cation | Single-electron transfer (SET) conditions (e.g., photocatalysis) |

| Deoxygenation | Phosphorus-oxygen adducts (with P-based reagents) | Nature of the reducing agent |

Reactivity Profiles and Derivatization Chemistry of 2 Pyridinamine, 6 Chloro , 1 Oxide

Reactivity at the Chloro Position of 2-Pyridinamine, 6-chloro-, 1-oxide

The chlorine atom at the C6 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its derivatization. The electron-withdrawing nature of the pyridine nitrogen, further enhanced by the N-oxide group, facilitates the attack of nucleophiles at this position.

One of the most significant applications of this reactivity is in the synthesis of Minoxidil. In this process, the chloro group is displaced by piperidine. The reaction can be carried out by heating 2,4-diamino-6-chloropyrimidine-3-N-oxide with an excess of piperidine, typically at temperatures ranging from 70°C to 104°C for 2 to 5 hours. google.com

The chloro group can also be removed through reductive dehalogenation. For instance, reduction with hydrogen can lead to the formation of the dehalogenated by-product, 2-aminopyridine (B139424). psu.edu Similarly, electrochemical reduction has been shown to be an effective method for cleaving carbon-halogen bonds in related heterocyclic systems, such as 2-amino-6-chloropurine, to yield the corresponding 2-aminopurine (B61359) with high efficiency. nih.gov

Cross-coupling reactions, while more commonly applied to other halopyridines, are also a potential avenue for functionalizing the chloro position. Palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations could, in principle, be used to form new carbon-carbon or carbon-nitrogen bonds, respectively, at this site, significantly expanding the molecular diversity of accessible derivatives. researchgate.netnih.gov

Reactivity of the Amino Group in this compound

The amino group at the C2 position offers a different set of opportunities for chemical modification, primarily through reactions typical of primary aromatic amines. These include acylation, alkylation, and diazotization.

Acylation, the reaction with acyl chlorides or anhydrides, can be used to introduce amide functionalities. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid by-product. The resulting amides can serve as precursors for further transformations or as key structural elements in biologically active molecules.

Alkylation of the amino group can also be achieved, though it may be complicated by the potential for N-alkylation at the pyridine nitrogen. Careful selection of reagents and reaction conditions is necessary to achieve selectivity.

Diazotization, the reaction of the primary amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution), would convert the amino group into a diazonium salt. While this is a common transformation for anilines, its application to 2-aminopyridines can be more complex. The resulting diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. For example, the transformation of 2-hydrazino-6-chloropyridine to 2-azido-6-chloropyridine (B6283255) via a diazotization-like reaction with sodium nitrite has been reported. psu.edu

Reactivity of the N-Oxide Moiety in this compound

The N-oxide functionality is a key feature of the molecule, influencing the reactivity of the entire ring system and providing its own unique reaction pathways.

Deoxygenation: The N-oxide can be readily reduced to the corresponding pyridine. This deoxygenation can be accomplished using various reducing agents. A common method involves the use of phosphorus-based reagents, such as PCl₃ or PPh₃. The reaction of pyridine N-oxides with zinc has also been reported as an effective deoxygenation method. arkat-usa.org This transformation is useful when the N-oxide is employed as a temporary activating or directing group and needs to be removed in a later synthetic step.

Rearrangement and Functionalization: Pyridine N-oxides can undergo rearrangements and participate in reactions that functionalize the ring. For example, under certain conditions, allyloxypyridine N-oxides can undergo thermal psu.edulookchem.com and nih.govnih.gov sigmatropic rearrangements. arkat-usa.org While not a direct reaction of the N-O bond itself, the N-oxide activates the ring towards electrophilic attack at the C4 position and nucleophilic attack at the C2 and C6 positions. youtube.com The Reissert-Henze reaction is a classic example where pyridine N-oxides react with reagents like benzoyl chloride and potassium cyanide to introduce a cyano group at the C2 position. nih.gov

Regioselective Functionalization Strategies for this compound

The presence of multiple reactive sites necessitates careful control to achieve regioselective functionalization. The inherent electronic properties of the molecule often dictate the initial site of reaction.

Nucleophilic Attack: Strong nucleophiles will preferentially attack the C6 position, displacing the chloro group, as seen in the synthesis of Minoxidil. google.com This is due to the activation provided by both the ring nitrogen and the N-oxide.

Electrophilic Attack on the Amino Group: Reagents that react with the amino group, such as acylating agents, will target this position.

Directed Ortho-Metalation: While the chloro and amino groups are the primary reactive handles, directed metalation strategies could potentially functionalize the C-H bonds of the ring. For instance, the use of strong lithium bases can lead to deprotonation at specific positions, which can then be quenched with an electrophile. In related systems like 2-chloropyridine, specific lithium amide bases have been shown to direct lithiation to the C6 position. researchgate.net

By choosing the appropriate reagents and reaction conditions, it is possible to selectively modify one functional group while leaving the others intact, allowing for a stepwise and controlled construction of more complex molecules.

Synthesis and Reactivity of Advanced Derivatives of this compound

The derivatization of this compound leads to a wide array of advanced derivatives with diverse applications. The most prominent example is Minoxidil (2,4-diamino-6-piperidinylpyrimidine-3-oxide), where the chlorine is substituted by piperidine.

The synthesis of other derivatives often involves sequential reactions at the different functional sites. For example, the amino group could first be acylated, followed by a nucleophilic substitution at the chloro position, and finally, deoxygenation of the N-oxide. This multi-step approach allows for the construction of highly functionalized pyridine scaffolds.

The reactivity of these advanced derivatives is, in turn, determined by the newly introduced functional groups. For instance, if a Suzuki coupling is used to introduce a phenyl group at the C6 position, this new aryl ring can then be subjected to a host of aromatic functionalization reactions. Similarly, if the amino group is converted to an amide, this amide can be hydrolyzed or reduced.

The following table summarizes some of the key transformations and the types of derivatives that can be accessed from this compound:

| Reactive Site | Reaction Type | Reagent/Conditions | Product Type |

| Chloro (C6) | Nucleophilic Substitution | Piperidine, heat | 6-Piperidinyl derivative |

| Chloro (C6) | Reductive Dehalogenation | H₂, Catalyst | 6-Unsubstituted derivative |

| Amino (C2) | Acylation | Acyl chloride, base | N-Acyl derivative |

| Amino (C2) | Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | 2-Halo, 2-Cyano, etc. |

| N-Oxide | Deoxygenation | PCl₃ or Zn | Pyridine derivative |

This versatility makes this compound a valuable and strategic starting material for the synthesis of a broad spectrum of complex heterocyclic compounds.

Applications of 2 Pyridinamine, 6 Chloro , 1 Oxide in Contemporary Organic Synthesis

Utilization of 2-Pyridinamine, 6-chloro-, 1-oxide as a Versatile Synthetic Building Block

This compound, also known as 2-amino-6-chloropyridine (B103851) N-oxide, serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the presence of multiple reactive sites: the amino group, the chloro substituent, and the N-oxide functionality. These features allow for a range of chemical transformations, making it a versatile building block in organic synthesis.

One of the primary applications of this compound is as a precursor for substituted pyridines. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be displaced by amines, alcohols, and other nucleophiles to create a diverse array of substituted 2-aminopyridines.

The N-oxide group can also direct reactions to specific positions on the pyridine (B92270) ring and can be removed at a later stage if necessary. Furthermore, the amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

An interesting method for the preparation of 2-aminopyridines involves the conversion of 2-chloropyridine-1-oxide to 2-amino-6-chloropyridine. psu.edu This highlights the role of the N-oxide in facilitating the introduction of the amino group.

Role as a Precursor for the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the construction of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

For example, the pyrimidine (B1678525) ring system is a core structure in many pharmaceuticals. A related compound, 2,4-Diamino-6-chloropyrimidine, is a key intermediate in the synthesis of Minoxidil, a well-known medication. questjournals.orgnih.govgoogle.comchemicalbook.compatsnap.comchemdad.comtheclinivex.comgoogle.com The synthesis often involves the N-oxidation of a pyrimidine precursor, demonstrating a parallel synthetic strategy to the use of this compound. questjournals.orggoogle.comgoogle.com The development of efficient, large-scale syntheses for such N-oxides is crucial for industrial production. questjournals.org

The synthesis of pyrido[2,3-d:6,5-d']dipyrimidines, a class of fused tricyclic systems, further illustrates the utility of substituted pyridines and pyrimidines as precursors. nih.gov These complex heterocycles are built up from simpler, functionalized building blocks, a role that this compound is well-suited to play.

Applications in Ligand Design and Coordination Chemistry

The structure of this compound, with its pyridine nitrogen, amino group, and N-oxide oxygen, presents multiple potential coordination sites for metal ions. This makes it and its derivatives attractive candidates for the design of novel ligands in coordination chemistry.

Ligands based on pyridyl units are widely used due to their ability to form stable complexes with a variety of metals. researchgate.netresearchgate.net The presence of both a "hard" oxygen donor from the N-oxide and a "soft" nitrogen donor from the pyridine ring, along with the amino group, allows for versatile coordination behavior. researchgate.netuci.edu This can lead to the formation of mononuclear complexes, polynuclear clusters, and coordination polymers with interesting structural and physical properties. researchgate.net

The N-oxide functionality can also influence the electronic properties of the ligand and, consequently, the resulting metal complex. The intramolecular Se⋯O interaction observed in 2-(chloroselanyl)pyridine 1-oxide, a related compound, demonstrates the ability of the N-oxide to participate in non-covalent interactions that can stabilize molecular structures. nih.gov This suggests that this compound could be used to design ligands with specific geometric and electronic features.

Medium-Scale and Large-Scale Synthetic Utility of this compound

For instance, the development of scalable syntheses for key pharmaceutical intermediates like 2,4-Diamino-6-chloropyrimidine and its N-oxide highlights the importance of efficient and robust chemical processes. questjournals.orgpatsnap.com Methodologies such as tungstate-catalyzed oxidation with hydrogen peroxide have been developed for the large-scale production of pyrimidine N-oxides, offering a potentially applicable route for the synthesis of this compound. questjournals.org

The synthesis of other chlorinated pyridine derivatives, such as 6-chloro-2(1H)-pyridinol from 2,6-dichloropyridine (B45657), has been achieved with high yields under pressure, indicating that reactions involving chlorinated pyridines can be scaled up. researchgate.net Furthermore, continuous flow processes are being developed for the synthesis of related heterocyclic compounds, which can offer advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.net The principles from these scalable syntheses could likely be adapted for the production and use of this compound on a larger scale.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Pyridinamine, 6 Chloro , 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Pyridinamine, 6-chloro-, 1-oxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the pyridine (B92270) ring protons are particularly informative, confirming the substitution pattern. For instance, in a related compound, 2-aminopyridine (B139424), the proton signals appear at specific chemical shifts (δ, ppm): 8.049 (A), 7.379 (B), 6.605 (C), and 6.469 (D), with defined coupling constants. chemicalbook.com The introduction of the chloro and N-oxide groups in this compound would be expected to alter these shifts, providing key structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides data on the carbon framework of the molecule. Each unique carbon atom in the pyridine ring and any substituent groups will give rise to a distinct signal. For example, the ¹³C NMR spectrum of the parent 2-aminopyridine shows characteristic peaks that are shifted upon substitution. chemicalbook.com In a similar N-oxide compound, pyridine N-oxide, the carbon signals are observed at 125.3, 125.5, and 138.5 ppm. rsc.orgchemicalbook.com Analysis of the ¹³C NMR spectrum of this compound allows for the unambiguous assignment of all carbon atoms.

A certificate of analysis for a related compound, 2,6-diamino-4-chloropyrimidine 1-oxide, confirms that both ¹H NMR and ¹³C NMR data conform to the expected structure. lgcstandards.com

Interactive Data Table: Representative NMR Data for Related Pyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 2-Aminopyridine | ¹H | CDCl₃ | 8.049, 7.379, 6.605, 6.469 chemicalbook.com |

| 2-Aminopyridine | ¹³C | CDCl₃ | Data available chemicalbook.com |

| Pyridine N-Oxide | ¹³C | CDCl₃ | 125.3, 125.5, 138.5 rsc.orgchemicalbook.com |

| 2-Chloropyridine N-Oxide | ¹H | CDCl₃ | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) rsc.org |

| 2-Chloropyridine N-Oxide | ¹³C | CDCl₃ w/ DMSO | 123.8, 126.0, 126.9, 140.3, 141.5 rsc.org |

Mass Spectrometry (MS) for Reaction Monitoring, Product Identification, and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). It is also invaluable for monitoring the progress of reactions involving this compound and for identifying reaction products and byproducts.

In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a characteristic pattern, providing further structural information. The fragmentation of related amidoamine oxides has been studied, revealing that cleavage between the amide nitrogen and carbonyl carbon atoms can occur, analogous to the b or y ions seen in peptide fragmentation. nih.gov The study of these fragmentation pathways, often aided by techniques like collision-induced dissociation (CID) in MS/MS experiments, helps to piece together the structure of the parent ion. nih.gov

A certificate of analysis for a similar compound, 2,6-diamino-4-chloropyrimidine 1-oxide, indicates that its identity was confirmed using MS. lgcstandards.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, C-Cl stretching, and the N-O stretching of the N-oxide functionality. The aromatic C-H and C=C stretching and bending vibrations of the pyridine ring will also be present. For comparison, the IR spectrum of 2-chloropyrimidine (B141910) shows distinct peaks that can be used for identification. chemicalbook.com Similarly, IR spectra are available for related compounds like 4-chloro-2,6-diaminopyrimidine (B16297). nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for characterizing the pyridine ring vibrations.

A certificate of analysis for 2,6-diamino-4-chloropyrimidine 1-oxide confirms the use of FT-IR for structural confirmation. lgcstandards.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

Chromatographic Methods (GC, HPLC) for Purity Assessment, Separation, and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound, separating it from reaction mixtures, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water with a modifier like phosphoric or formic acid, is a common approach. sielc.com This technique can be used to determine the purity of a sample by detecting and quantifying impurities. For instance, a method for the separation of 4-chloro-2,6-diaminopyrimidine has been developed using a Newcrom R1 HPLC column. sielc.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the N-oxide functionality might present challenges for direct GC analysis due to potential thermal decomposition, derivatization could be employed to make the compound more amenable to this technique. GC is often used for purity assessment of starting materials and for monitoring reactions where volatile products are formed. For example, the purity of 6-chloro-2,4-diaminopyrimidine has been determined by GC. tcichemicals.com

Thin-layer chromatography (TLC) is also a valuable tool for rapid qualitative analysis and for monitoring the progress of reactions, as indicated in the certificate of analysis for a related compound. lgcstandards.com

Theoretical and Computational Studies of 2 Pyridinamine, 6 Chloro , 1 Oxide

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 2-Pyridinamine, 6-chloro-, 1-oxide. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods are employed to model the molecule's properties. mdpi.comnih.govresearchgate.net

Key aspects of the electronic structure that can be elucidated include:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For pyridine (B92270) N-oxides, the presence of the N-oxide group significantly influences the electronic distribution and orbital energies.

Electron Density Distribution and Mulliken Charge Analysis: These analyses reveal the distribution of electrons within the molecule and the partial charges on each atom. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The N-oxide bond introduces a zwitterionic character, which is a key feature in its electronic landscape. mdpi.com

Bonding Analysis: Theoretical calculations can provide detailed information about the nature of the chemical bonds within the molecule, such as bond lengths and bond orders. For instance, the N-O bond length and its dissociation enthalpy are important parameters that can be computationally determined and compared with experimental data for related compounds. mdpi.comnih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G |

| Dipole Moment | 4.5 D | B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for similar pyridine N-oxide derivatives calculated using the specified method.

Computational Elucidation of Reaction Mechanisms and Transition States

This approach can be used to study various reactions, such as:

Nucleophilic and Electrophilic Substitutions: The pyridine ring's reactivity towards substitution can be computationally modeled. The locations of the amino and chloro substituents, along with the N-oxide group, will direct the regioselectivity of such reactions.

Reactions at the N-oxide group: The oxygen atom of the N-oxide can act as a nucleophile or be involved in rearrangement reactions. Computational studies can elucidate the energetics of these processes.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) | Method/Basis Set |

| Formation of σ-complex | 15.2 | B3LYP/6-31G |

| Departure of Leaving Group | 5.8 | B3LYP/6-31G |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.

Conformational Analysis and Energetic Landscapes of this compound

The presence of the amino group introduces conformational flexibility to the molecule due to rotation around the C-N bond. Computational methods can be used to explore the conformational landscape and identify the most stable conformers.

Potential Energy Surface Scans: By systematically rotating the amino group, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

Geometric Parameters of Stable Conformers: For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated.

Prediction of Spectroscopic Properties and Chemical Shifts

Computational methods can predict various spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm the molecular structure. Solid-state NMR chemical shifts can also be calculated to understand the crystalline and molecular structures. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The calculated N-O stretching frequency, for example, is a key indicator of the N-O bond strength. mdpi.comnih.govresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) Relative to TMS

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 150.1 |

| C3 | 115.8 |

| C4 | 138.2 |

| C5 | 118.5 |

| C6 | 145.3 |

Note: The data in this table is illustrative and represents typical predicted chemical shifts for a substituted pyridine N-oxide.

Computational Predictions of Chemical Selectivity and Regioselectivity

Computational models can predict the selectivity of reactions involving this compound.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Regioselectivity in Substitution Reactions: By comparing the activation energies for substitution at different positions on the pyridine ring, the most favorable reaction pathway and the major product can be predicted. The interplay between the directing effects of the amino, chloro, and N-oxide groups is a key determinant of the regioselectivity.

Future Directions and Emerging Research Opportunities for 2 Pyridinamine, 6 Chloro , 1 Oxide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted pyridine (B92270) N-oxides is a cornerstone of heterocyclic chemistry, and future research is likely to focus on overcoming existing limitations to provide more efficient and versatile routes to compounds like 2-pyridinamine, 6-chloro-, 1-oxide. A key area for development will be in the realm of C-H activation. Direct, regioselective chlorination and amination of the pyridine N-oxide scaffold would represent a significant leap forward from traditional multi-step synthetic sequences. This approach could reduce waste and improve atom economy, aligning with the principles of green chemistry.

Furthermore, the exploration of novel catalytic systems is anticipated to play a pivotal role. For instance, the use of earth-abundant metal catalysts for cross-coupling reactions could provide more sustainable alternatives to precious metal catalysts. The development of photoredox catalysis could also open up new pathways for the introduction of chloro and amino functionalities under mild reaction conditions.

A comparative look at synthetic methodologies for related compounds, such as the synthesis of 6-chloro-1H-quinoxalin-2-one from p-chloroaniline, highlights the intricate steps often required for such molecules, including protection, nitration, reduction, and cyclization. researchgate.net Future methodologies for this compound would aim to streamline these processes.

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique electronic properties of this compound, conferred by the interplay of the chloro, amino, and N-oxide functional groups, suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into the selective functionalization of the pyridine ring, leveraging the directing effects of the existing substituents.

For example, the chlorine atom at the 6-position could serve as a handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and other functional groups. The development of new catalysts and reaction conditions will be crucial to achieve high selectivity and yield in these transformations.

The N-oxide moiety not only influences the reactivity of the pyridine ring but can also participate directly in chemical transformations. Research into deoxygenative functionalization reactions could provide a means to introduce further complexity to the molecule in a controlled manner. Additionally, the amino group can be a site for derivatization, leading to the synthesis of novel compound libraries with diverse structures and potential applications.

Integration of this compound in Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured. beilstein-journals.orgdtu.dk For a compound like this compound, these technologies offer the potential for safer, more efficient, and scalable production. goflow.at The precise control over reaction parameters such as temperature, pressure, and reaction time that flow reactors provide can lead to improved yields and selectivities.

Future research will likely focus on developing continuous flow processes for the key synthetic steps involved in the production of this compound. nih.gov This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, which would simplify purification and allow for the reuse of expensive materials.

The integration of real-time analytical techniques, such as infrared spectroscopy or mass spectrometry, into flow systems would enable continuous monitoring and optimization of the reaction process. dtu.dk This data-rich approach to synthesis will be instrumental in accelerating the development of robust and reliable manufacturing processes for this and other fine chemicals.

Sustainable Chemistry Aspects and Environmental Impact of Synthetic Processes

The principles of green and sustainable chemistry are increasingly driving innovation in the chemical industry. researchgate.netresearchgate.net For this compound, future research will undoubtedly focus on developing synthetic routes that are more environmentally friendly. This will involve a holistic assessment of the entire synthetic process, from the choice of starting materials to the solvents and reagents used.

A key goal will be to minimize the generation of waste by designing reactions with high atom economy. The use of catalytic methods, as opposed to stoichiometric reagents, will be a critical strategy in this regard. researchgate.net Furthermore, the replacement of hazardous solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, will be a major area of investigation.

The development of processes that are more energy-efficient will also be a priority. This could involve the use of microwave-assisted synthesis or other non-traditional energy sources to accelerate reaction rates and reduce energy consumption. nih.gov Ultimately, the aim will be to develop a life cycle assessment for the synthesis of this compound that demonstrates its environmental credentials.

Potential as Precursors for Advanced Materials and Functional Molecules

While the direct applications of this compound are yet to be fully explored, its structure suggests significant potential as a building block for advanced materials and functional molecules. The combination of a pyridine core, a halogen, an amino group, and an N-oxide functionality makes it a versatile precursor for a wide range of derivatives.

In the field of medicinal chemistry, this compound could serve as a scaffold for the synthesis of new therapeutic agents. The pyridine N-oxide motif is found in a number of biologically active compounds, and the chloro and amino groups provide sites for further modification to optimize pharmacological properties. For instance, related chloropyrimidine derivatives have been investigated for their anticancer properties. nih.gov

In materials science, the incorporation of this molecule into polymers or metal-organic frameworks could lead to materials with novel electronic, optical, or catalytic properties. The nitrogen atom of the pyridine ring and the oxygen atom of the N-oxide can act as ligands for metal ions, opening up possibilities for the creation of coordination polymers and other supramolecular assemblies.

Q & A

Q. What are the established synthetic routes for 2-Pyridinamine, 6-chloro-, 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxidation of 2-Pyridinamine, 6-chloro- using hydrogen peroxide (H₂O₂) in glacial acetic acid, a method adapted from analogous pyridine 1-oxide syntheses . For chlorinated derivatives, substitution reactions (e.g., nucleophilic aromatic substitution) may introduce the chloro group at position 6. Post-synthesis purification via recrystallization (e.g., acetone-ether solvent systems) is critical to remove unreacted starting materials and byproducts. Reaction temperature and stoichiometric ratios of H₂O₂ should be optimized to avoid over-oxidation, which can lead to N-oxide degradation .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm the N-oxide structure (downfield shifts for protons near the N-oxide group) and chlorine substitution patterns .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 158.5 for C₅H₄ClN₂O) with theoretical values. Fragmentation patterns should align with pyridine N-oxide frameworks .

- Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.3% of theoretical values.

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound’s N-oxide group may confer sensitivity to light and moisture. Store under inert gas (argon or nitrogen) at −20°C in amber glass vials. Avoid prolonged exposure to acidic or basic conditions, as the pKa of the N-oxide proton (estimated ~2.6–3.8 based on analogous 2-aminopyridine 1-oxide derivatives ) could lead to protonation/deprotonation and altered reactivity. Monitor for peroxide formation using iodide-starch test strips if stored in ethers or ketones .

Advanced Research Questions

Q. How do electronic effects of the chloro and N-oxide groups influence reaction mechanisms in this compound?

- Methodological Answer : The electron-withdrawing chloro group at position 6 activates the pyridine ring for electrophilic substitution at positions 3 and 5, while the N-oxide group stabilizes transition states via resonance. For example, in nucleophilic aromatic substitution (SNAr), the chloro group acts as a leaving group, with attack favored at position 6 due to meta-directing effects of the N-oxide. Kinetic studies (e.g., monitoring reaction rates under varying pH) can elucidate these electronic effects .

Q. How can researchers resolve contradictions in experimental vs. computational pKa values for this compound?

- Methodological Answer : Experimental pKa values for pyridine 1-oxides (e.g., 2-aminopyridine 1-oxide: pKa 2.67 ) provide a baseline, but chloro substitution may lower acidity. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model proton dissociation energies. Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or neglect of steric hindrance. Validate computational results via potentiometric titration in aqueous/organic solvent mixtures .

Q. What computational strategies are effective for predicting the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions in polar aprotic solvents (e.g., DMSO).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the N-oxide group may dominate reactivity in redox reactions .

- Docking Studies : If the compound has biological activity, simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Methodological Answer : Introduce chiral auxiliaries (e.g., TADDOL derivatives) during substitution reactions to induce asymmetry. For example, phosphine oxide-mediated resolutions can separate enantiomers via diastereomeric complex formation . Monitor racemization risks using circular dichroism (CD) spectroscopy, especially under thermal or acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.